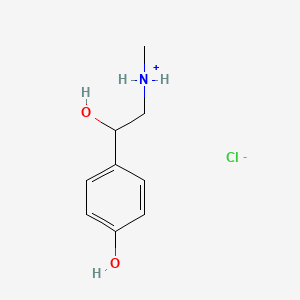

Chemical properties of Synephrine

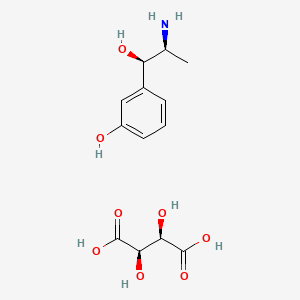

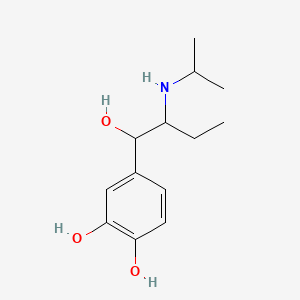

Synephrine is a phenethylamine, which has a phenolic and alcoholic hydroxy- groups, as well as an N-methylated amino group. Synephrine could also be called a phenylethanolamine, with an N-methyl or p-hydroxy substituent.

Racemic synephrine is also known by its hydrochloride (C9H13NO2.HCl), m.p. 150-152deg [53] The oxalate (C9H13NO2)2.C2H2O4), m.p. 222-222 degC and the tartrate (Sympal), (C9H13NO2)2.C2H2O4, m.p. 188-190 degC.

Physiological effects of Synephrin

(+-)-Synephrine, an alkaloid, has vasoconstrictive and metabolic activities. It binds to the a1A, a2A, and a2C receptors (ARs; respectively Kis = 78 and 36.7 and 24.4 uM). (+-)-Synephrine acts as an antagonist of a1A–ARs in HEK293 cell (EC50 = 4uM in a researcher assay), but not in CHO cells that express a2A– or a2C–AR. It also acts as an antagonist of a1A-, a2A-, and a2C-ARs, inhibiting L-phenylephrine-induced activation of a1A-AR in HEK293 cells and activation of a2A- and a2C-ARs induced by the a2-AR agonist medetomidine in CHO cells (IC50s = 12.8, 26, and 27.3 uM, respectively, in reporter assays). (+-)-Synephrine causes contractions in isolated rabbit aortic rings. It also induces lipolysis and ligation-induced glucose consumption in L6 muscle cells when given at concentrations between 100 and 1000 ug/ml. (+-)-Synephrine 50 uM increases phosphorylation and AMP-activated proteins kinase activity (AMPK), and translocations of Glut4 and Glut4 in the plasma membrane. It also increases insulin-induced glucose consumption and L6 muscle cell growth when administered at concentrations ranging between 25 and 200 uM.

The hyperdynamic state of both PVL rats and BDL rats is significantly improved by Synephrine (1mg/kg; oral gavage; for 8 Days; PVL rats and BDL rats); significant improvement in both PVL rats and BDL rats. Treatment with Synephrine increases portal venous pressure, portal tributary and cardiac index, as well as portal venous pressures in PVL and BDL rats.

Uses of Synephrine HCl

Humans have been shown to lose weight and increase metabolism with the use of synephrine hydrochloride. The beta-2 adrenergic receptor is bound to SH, which results in an increase in body temperature and heart rate as well as increased respiratory rate. Eye disorders like myopia and glaucoma can also be caused by synephrine. Because SH acts as an agonist on the alpha-1 adrenergic receptor, it stimulates the production and release of tumor necrosis factors-a (TNFa), it may be beneficial in fighting tumors.

Vasoconstrictor, agonist of the a-adrenergic receptor.

What is Synephrine HCL?

Synephrine (Oxedrine), an alkaloid, can be used as an a-adrenergic or b-adrenergic antagonist derived from Citrus aurantium. Synephrine hydrochloride can be used to aid weight ...